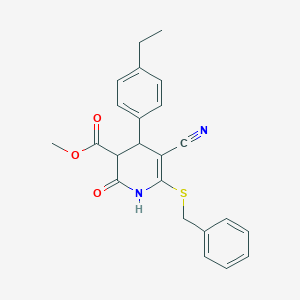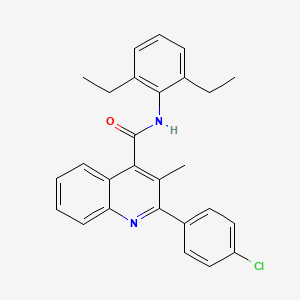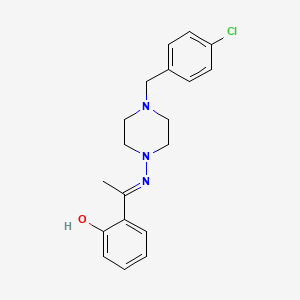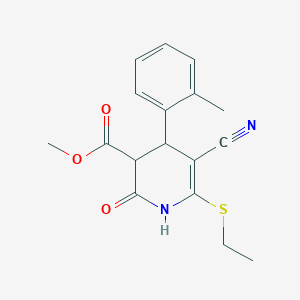![molecular formula C20H16N2O2 B11660610 2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11660610.png)
2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features an indole moiety. Indole derivatives are significant in natural products and drugs due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the reaction of indole derivatives with other organic compounds under specific conditions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions can enhance the production process. For example, the use of SiO2-tpy-Nb as a catalyst in the synthesis of isoindolines-1,3-diones has been reported to provide moderate to excellent yields .
化学反応の分析
Types of Reactions
2-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole moiety or other parts of the molecule.
Substitution: Substitution reactions can occur at different positions on the indole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Fischer indole synthesis yields a tricyclic indole, which can be further modified to obtain various derivatives .
科学的研究の応用
2-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic compounds and as a building block for various chemical reactions.
Medicine: This compound and its derivatives are investigated for potential therapeutic applications, including the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals
作用機序
The mechanism of action of 2-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in its biological activity, interacting with enzymes and receptors in the body. The exact pathways and targets depend on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole moiety and has similar biological activities.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Another indole derivative with comparable chemical properties.
Uniqueness
2-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific structure, which combines the indole moiety with other functional groups, providing distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
特性
分子式 |
C20H16N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
3-hydroxy-2-[2-(1H-indol-3-yl)ethyliminomethyl]inden-1-one |
InChI |
InChI=1S/C20H16N2O2/c23-19-15-6-1-2-7-16(15)20(24)17(19)12-21-10-9-13-11-22-18-8-4-3-5-14(13)18/h1-8,11-12,22-23H,9-10H2 |
InChIキー |
FRJXDOADACHTNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCCC3=CNC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11660533.png)

![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B11660543.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11660550.png)
![N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide](/img/structure/B11660551.png)

![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[4-(propan-2-yloxy)phenyl]prop-1-en-2-yl}benzamide](/img/structure/B11660557.png)


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11660579.png)
![2-{[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11660582.png)
![N-(4-chlorophenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11660595.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11660598.png)
